ALB-127158(a)
Overview
Description
ALB-127158(a) is a potent and selective melanin concentrating hormone 1 (MCH1) receptor antagonist. It has high affinity for the MCH1 receptor with good selectivity over a range of other G-protein coupled receptors, ion channels, and transporters . This compound is primarily used in scientific research to study its effects on obesity and related metabolic disorders .
Mechanism of Action
Target of Action
ALB-127158(a) is a potent and selective antagonist of the Melanin Concentrating Hormone 1 (MCH1) receptor . The MCH1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in energy homeostasis and regulation of appetite .
Mode of Action
ALB-127158(a) has a high affinity for the MCH1 receptor, with a binding affinity of 7 nM . It selectively inhibits the MCH1 receptor, blocking the action of the endogenous melanin-concentrating hormone . This blockade prevents the stimulation of appetite and other effects associated with the activation of the MCH1 receptor .
Biochemical Pathways
The primary biochemical pathway affected by ALB-127158(a) is the melanin-concentrating hormone signaling pathway. By antagonizing the MCH1 receptor, ALB-127158(a) disrupts the normal signaling process, leading to a reduction in appetite and food intake .
Pharmacokinetics
In animal models, ALB-127158(a) has been shown to be rapidly absorbed, with a median time to maximum concentration (tmax) between 1 and 3 hours post-dose . The compound has a mean half-life (t1/2) of 18 to 21 hours after single doses, and approximately 26 hours following multiple dosing . Steady-state plasma concentrations of ALB-127158(a) are attained within 6 to 8 days of dosing .
Result of Action
The primary result of ALB-127158(a)'s action is a significant, sustained decrease in body weight and food intake in animal models of obesity . This weight reduction is predominantly due to a decrease in fat content . Additionally, ALB-127158(a) has been associated with improvements in insulin sensitivity .
Action Environment
The efficacy and stability of ALB-127158(a) can be influenced by various environmental factors. For instance, the compound’s absorption rate may vary depending on the nutritional status of the subject
Biochemical Analysis
Biochemical Properties
ALB-127158(a) has a high affinity for the MCH1 receptor with a value of 7 nM . It shows good selectivity over a range of other G-protein coupled receptors (GPCRs), ion channels, and transporters, including the MCH2 receptor . The interaction between ALB-127158(a) and these biomolecules is primarily through binding, which inhibits or activates certain enzymes and proteins .
Cellular Effects
In cellular processes, ALB-127158(a) has been observed to have significant effects. In a mouse diet-induced obesity model, it produces a significant sustained decrease in body weight and food intake . This weight reduction is predominantly due to a decrease in fat content . It also improves insulin sensitivity .
Molecular Mechanism
At the molecular level, ALB-127158(a) exerts its effects through binding interactions with the MCH1 receptor . This binding inhibits or activates certain enzymes and proteins, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, ALB-127158(a) shows a trend of slower absorption rate at lower doses . After single doses, it has a mean half-life of 18 to 21 hours . Slightly longer mean half-life estimates of approximately 26 hours are obtained following multiple dosing in overweight/obese subjects .
Dosage Effects in Animal Models
In animal models, the effects of ALB-127158(a) vary with different dosages . In high-fat diet rats, it produces significant weight loss and food reduction at doses as low as 1.25 mg/kg . Doses greater than 1.25 mg/kg produce weight loss greater than 6%, with maximal weight loss of about 10% observed at 10 mg/kg .
Preparation Methods
The synthetic routes and reaction conditions for ALB-127158(a) are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve high purity and selectivity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
ALB-127158(a) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ALB-127158(a) has several scientific research applications, including:
Comparison with Similar Compounds
ALB-127158(a) is unique in its high selectivity and potency as an MCH1 receptor antagonist . Similar compounds include:
- BMS-830216
- GW-856464
- NGD-4715
- AMG 076
- KRX-104130
These compounds also target the MCH1 receptor but may differ in their selectivity, potency, and therapeutic effects .
Properties
IUPAC Name |
4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUUHLIHQHVLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main objective of the research presented in the paper "Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130"?
A: The research aims to utilize computational methods to predict the structures and properties of novel compounds that are structurally similar to the known MCHR1 antagonists ALB-127158 and KRX-104130 []. This approach is commonly used in drug discovery to identify potential drug candidates with improved efficacy, potency, or safety profiles.
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